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(R)-2-(1-Aminoethyl)nicotinonitrile

Cat. No.: B13135621
M. Wt: 147.18 g/mol
InChI Key: MUASACHZEAEGCE-ZCFIWIBFSA-N
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Description

Significance of Nicotinonitrile Cores in Heterocyclic Synthesis

The nicotinonitrile, or 3-cyanopyridine (B1664610), nucleus is a highly versatile scaffold in the field of heterocyclic synthesis. ekb.eg Its structure, a pyridine (B92270) ring substituted with a cyano group, offers multiple reactive sites for chemical modification, making it a valuable building block for more complex molecules. The pyridine ring itself is a common feature in numerous natural products, such as nicotinic acid and vitamin B6, which are vital to metabolic processes. ekb.eg

In synthetic chemistry, the nicotinonitrile core is frequently employed to construct fused heterocyclic systems. ekb.eg The presence of the electron-withdrawing nitrile group influences the reactivity of the pyridine ring, facilitating a variety of chemical transformations. This has led to the development of a substantial body of research on the synthesis and properties of nicotinonitrile derivatives. ekb.egresearchgate.net Consequently, several compounds incorporating this core have been developed and have found applications in medicinal chemistry. ekb.egekb.egekb.eg The adaptability of the 3-cyanopyridine moiety allows for its incorporation into a wide range of molecular designs, leading to compounds with diverse chemical and physical properties. nih.gov

Importance of Chirality in Organic Synthesis and Molecular Function

Chirality, a geometric property of some molecules that makes them non-superimposable on their mirror images, is a fundamental concept in organic chemistry. These mirror-image forms of a molecule are called enantiomers. The presence of a stereocenter, typically a carbon atom bonded to four different groups, is a common cause of chirality in organic molecules.

The significance of chirality extends profoundly to molecular function, particularly in biological systems. Enzymes and receptors, which are themselves chiral macromolecules, often exhibit a high degree of stereospecificity. This means they will interact with only one enantiomer of a chiral molecule, much like a lock will only accept a specific key. This selective interaction can lead to vastly different physiological responses for each enantiomer. One enantiomer might elicit a desired therapeutic effect, while the other could be inactive or even produce unwanted effects. Therefore, the ability to synthesize single enantiomers, a process known as asymmetric synthesis, is of paramount importance in fields such as medicinal chemistry and materials science.

Structural Features and Stereochemical Considerations of (R)-2-(1-Aminoethyl)nicotinonitrile

This compound is a chiral molecule that combines the key features of a nicotinonitrile core with a stereochemically defined side chain. Its structure consists of a pyridine ring with a nitrile (-C≡N) group at the 3-position and a (1-aminoethyl) group at the 2-position.

The crucial stereochemical feature of this compound is the chiral center located on the carbon atom of the ethyl group that is directly attached to the pyridine ring. The designation "(R)" refers to the specific spatial arrangement of the four groups around this stereocenter (the pyridine ring, a methyl group, an amino group, and a hydrogen atom), as defined by the Cahn-Ingold-Prelog priority rules. This specific three-dimensional structure is critical in determining how the molecule interacts with other chiral molecules. The presence of the basic amino group and the electron-withdrawing nitrile on the same pyridine scaffold creates a unique electronic and structural environment, making it an interesting candidate for further chemical exploration and as a building block in the synthesis of more complex chiral structures.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (R)-2-(1-Aminoethyl)pyridine-3-carbonitrile
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
CAS Number 197709-66-1
Chiral Center Yes (R-configuration)

Overview of Research Trajectories for Related Chiral Pyridine Derivatives

The research landscape for chiral pyridine derivatives is both broad and dynamic, driven by their utility as ligands in asymmetric catalysis and as key intermediates in the synthesis of complex, biologically relevant molecules. Scientists are continually developing new synthetic methods to access these compounds with high enantiomeric purity.

One major research trajectory involves the use of chiral 2-substituted pyridines as ligands for transition metals. These metal-ligand complexes can then act as catalysts to promote a wide variety of chemical reactions in an enantioselective manner, producing a desired enantiomer of a product in high yield. The specific structure and chirality of the pyridine ligand are crucial for achieving high levels of stereocontrol in these catalytic processes.

Another significant area of investigation is the incorporation of chiral pyridine derivatives into larger, more complex molecular targets. The development of efficient synthetic routes to functionalized chiral pyridines is essential for building these intricate structures. nih.gov Research in this area often focuses on methods for the asymmetric functionalization of the pyridine ring or its side chains. The synthesis of fused heterocyclic systems containing a chiral pyridine moiety is also an active field of study, aiming to create novel three-dimensional structures with potential applications in various areas of chemical science. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B13135621 (R)-2-(1-Aminoethyl)nicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-6(10)8-7(5-9)3-2-4-11-8/h2-4,6H,10H2,1H3/t6-/m1/s1

InChI Key

MUASACHZEAEGCE-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)C#N)N

Canonical SMILES

CC(C1=C(C=CC=N1)C#N)N

Origin of Product

United States

Advanced Synthetic Methodologies for R 2 1 Aminoethyl Nicotinonitrile and Its Analogues

Asymmetric Synthesis Approaches to Chiral Aminoethyl-Pyridines

The creation of the chiral amine side-chain on the pyridine (B92270) ring is a critical step in the synthesis of (R)-2-(1-aminoethyl)nicotinonitrile and its analogues. Asymmetric synthesis strategies are paramount to achieving high enantiomeric purity, which is often crucial for biological activity. acs.org These approaches can be broadly categorized into enantioselective catalysis, diastereoselective strategies, and the use of chiral auxiliaries.

Enantioselective Catalysis in Nicotinonitrile Formation

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. youtube.com This is a highly efficient and atom-economical approach. Both transition-metal catalysis and organocatalysis have been successfully employed.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for synthesizing chiral amines. acs.org For substrates containing a pyridine moiety, a significant challenge is the potential for the pyridine nitrogen to coordinate with the metal center, leading to catalyst deactivation. acs.org Despite this, specialized chiral ligands have been developed to overcome this issue. For instance, ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been used to synthesize tunable chiral pyridine–aminophosphine ligands with high yields and excellent enantioselectivities (up to 99% ee). rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation using these P,N ligands has shown excellent results for challenging cyclic imines. rsc.org

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a complementary strategy. nih.gov Chiral acids can be used to render reactions like hydrolysis enantioselective. youtube.com A key development in this area is the use of imidazolidinone-based catalysts, which can activate α,β-unsaturated aldehydes towards a variety of nucleophilic additions in a highly enantioselective manner (often ≥99% ee). nih.gov This type of catalysis can be applied in cascade reactions to build molecular complexity rapidly. nih.govyoutube.com Proline, a naturally occurring chiral amino acid, is another effective organocatalyst, capable of facilitating aldol (B89426) reactions to form products with high diastereo- and enantioselectivity through a bifunctional mechanism involving both its secondary amine and carboxylic acid groups. youtube.com

Catalytic System Substrate Type Key Features Reported Selectivity
Ru-Catalyst with Chiral Pyridine-Aminophosphine Ligands2-(Pyridin-2-yl)quinolinesEnables scalable synthesis under mild conditions. rsc.orgHigh yields, up to 99% ee. rsc.org
Ir-Catalyst with Chiral P,N LigandsCyclic Imines (e.g., Benzazepines)Excellent enantio- and diastereoselectivity. rsc.orgUp to 99% ee, >20:1 dr. rsc.org
Imidazolidinone Organocatalystα,β-Unsaturated AldehydesMediates cascade reactions; broad substrate scope. nih.gov≥99% ee in many cases. nih.gov
Proline OrganocatalystAldehydes/Ketones (Aldol Reaction)Bifunctional catalyst; uses hydrogen bonding to control transition state. youtube.comHigh diastereo- and enantioselectivity. youtube.com

Diastereoselective Synthesis Strategies

Diastereoselective synthesis relies on the influence of an existing stereocenter in the molecule to control the formation of a new stereocenter. This approach can be particularly effective when a suitable chiral starting material is available.

One common strategy involves the asymmetric 1,6-conjugate addition of a chiral Ni(II) complex of glycine (B1666218) to a prochiral acceptor. This method has been used to prepare β,β-diaryl substituted glycine derivatives with high diastereoselectivity (d.e. = 98%). nih.gov The absolute configuration of the major diastereomer can often be confirmed by X-ray analysis. nih.gov Another approach is dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single, diastereomerically pure product. For example, racemic amino acids can react with a chiral ligand and a nickel(II) salt to afford diastereomerically pure nickel complexes, which can then be disassembled to yield the desired enantiomerically pure amino acid. nih.gov

Chiral Auxiliary-Mediated Methodologies

In this approach, a chiral auxiliary—an enantiomerically pure compound—is temporarily incorporated into the substrate. It directs the stereochemical outcome of a reaction before being cleaved, leaving the enantiomerically enriched product. 1,2-amino alcohols and their derivatives are a well-established class of chiral auxiliaries used in various asymmetric transformations. nih.gov

A prominent example is the use of chiral Ni(II) complexes derived from Schiff bases of glycine and a chiral ligand, often derived from an amino acid like proline. nih.gov These complexes can be alkylated to introduce a new side chain. The chiral environment created by the auxiliary ligand dictates the facial selectivity of the alkylation, leading to a product with high enantiomeric excess. The desired amino acid is then liberated from the complex under acidic conditions. nih.gov This methodology has been applied to the synthesis of various tailor-made α-amino acids. nih.gov

Multicomponent Reaction Sequences for Nicotinonitrile Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally complex molecules, making them ideal for drug discovery. nih.govekb.eg

One-Pot Condensation Reactions

The nicotinonitrile (3-cyanopyridine) core is frequently assembled using one-pot condensation reactions. A common and versatile method involves the reaction of a chalcone (B49325) derivative with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) in a refluxing solvent like ethanol. nih.gov This approach provides a straightforward route to 2-amino-4,6-disubstituted nicotinonitriles. nih.gov

Variations of this theme allow for the synthesis of a wide array of substituted pyridines. For instance, a three-component reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) can produce polysubstituted pyridines with total regiochemical control. core.ac.uk Microwave irradiation is often employed to accelerate these reactions and improve yields. thieme-connect.com Another powerful one-pot sequence involves a Knoevenagel condensation, imination, and a subsequent copper-catalyzed 6π-azaelectrocyclization to form disubstituted nicotinonitriles from β-bromovinyl aldehydes, benzoylacetonitriles, and ammonium acetate. thieme-connect.comresearchgate.net

Reactants Catalyst/Conditions Product Type Reference
Chalcone, Malononitrile, Ammonium AcetateRefluxing Ethanol2-Amino-4,6-disubstituted nicotinonitriles nih.gov
1,3-Dicarbonyl, Alkynone, AmmoniaNo additional acid catalystPolysubstituted Pyridines core.ac.uk
β-Bromovinyl Aldehyde, Benzoylacetonitrile, NH4OAcCuI, Microwave, 120 °CDisubstituted Nicotinonitriles thieme-connect.comresearchgate.net
Aldehyde, Malononitrile, Ammonium AcetateTriethylamine, Solvent-freeHighly Substituted Pyridines researchgate.net

Tandem Reaction Architectures

Tandem, or cascade, reactions are processes involving two or more consecutive transformations in which the product of the first step becomes the substrate for the next, all within a single pot. rsc.org These reactions are prized for their elegance and efficiency, often leading to a dramatic increase in molecular complexity in a single operation. rsc.org

The synthesis of nicotinonitriles can be achieved through elegant tandem sequences. One such sequence begins with a Knoevenagel-type condensation, which is followed by an in-situ imine formation. The resulting azatriene intermediate then undergoes a 6π-azaelectrocyclization and subsequent aromatization to yield the final trisubstituted pyridine product. thieme-connect.comresearchgate.net This entire process can be catalyzed by a copper salt and driven by microwave irradiation. thieme-connect.com Another strategy involves a domino process starting with a 1,6-nucleophilic addition of p-toluenesulfonylmethyl isocyanide (TosMIC) to a para-quinone methide (p-QM), followed by isonitrile insertion and rearrangement to construct complex pyrrolotropone scaffolds. rsc.org These sophisticated reaction architectures provide rapid access to diverse and complex heterocyclic systems from simple starting materials.

Green Chemistry Principles in the Synthesis of Chiral Nicotinonitriles

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing chiral nicotinonitriles, this involves developing methodologies that are safer, more efficient, and environmentally benign.

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Performing reactions under solvent-free conditions can lead to higher efficiency, easier product separation, and reduced waste.

A notable example is the use of solvent-free aldol condensation for the synthesis of nicotinonitrile-related structures. For instance, the reaction of picolinaldehyde with 2,3-diamino-3-isocyanoacrylonitrile can be achieved by simple grinding at room temperature without any solvent. nih.gov This method highlights a significant step towards more environmentally friendly synthetic routes by varying the molar ratios of the reactants to yield different products. nih.gov Such solvent-free approaches offer benefits like reduced reaction times, milder conditions, and often improved yields compared to traditional solvent-based methods.

Table 1: Example of Solvent-Free Synthesis

ReactantsMolar RatioConditionsProduct Type
Picolinaldehyde + 2,3-diamino-3-isocyanoacrylonitrile1:1Grinding, Room TemperatureC10H9N5O·H2O
Picolinaldehyde + 2,3-diamino-3-isocyanoacrylonitrile2:1Grinding, Room TemperatureC16H12N6O

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. Chiral Ionic Liquids (CILs) are particularly valuable as they can serve as both the reaction medium and a source of chirality, promoting asymmetric synthesis. magtech.com.cnresearchgate.net

The design of CILs often involves deriving them from readily available chiral sources like amino acids or through asymmetric synthesis. magtech.com.cnresearchgate.net These CILs can be imidazolium-based, pyridinium-based, or ammonium-based, among others. magtech.com.cnresearchgate.net In the context of synthesizing chiral molecules, CILs can facilitate reactions like the Michael addition, which is a key carbon-carbon bond-forming reaction. nih.gov For example, proline-derived chiral ionic liquids have been successfully used as catalysts in the asymmetric Michael addition of ketones to nitro-olefins, demonstrating high enantioselectivity and the potential for catalyst recycling. nih.gov

The effectiveness of chiral recognition by ionic liquids can be influenced by the solvent's dielectric constant and the concentration of the IL. nih.gov Stronger enantiomeric recognition is often observed in solvents with lower dielectric constants. nih.gov

Developing sustainable catalysts is crucial for green synthesis. These catalysts should be highly active, selective, and recyclable. In the synthesis of chiral nicotinonitriles and their analogues, significant progress has been made in using chiral ionic liquids not just as solvents but also as catalysts. nih.gov

For instance, chiral ionic liquids derived from ephedrine (B3423809) have been used to catalyze the asymmetric Michael addition of diethyl acetylaminomalonate to chalcone derivatives, achieving good yields and enantioselectivities. nih.gov Similarly, imidazolium (B1220033) L-prolinate has been employed as a catalyst for the asymmetric Michael addition of cyclohexanone (B45756) to chalcones. nih.gov Nicotine-based ionic liquids have also been explored as catalysts in various organic transformations, such as the acylation of amines and the reduction of ketones. researchgate.net

The use of these catalysts aligns with green chemistry principles as they can often be recycled and reused, reducing waste and cost. The modular synthesis of such catalysts allows for fine-tuning of their structure to optimize performance for specific reactions. nih.gov

Chemical Transformations and Derivatization Strategies

Once the core nicotinonitrile structure is synthesized, it can be further modified through various chemical transformations and derivatization strategies to produce a range of analogues with potentially different properties and applications.

The introduction of the key aminoethyl group onto the nicotinonitrile scaffold is a critical step. Amination reactions are fundamental to this process. One common method is reductive amination, which involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine. youtube.com This process typically proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to form the desired amine. youtube.com

The synthesis of 2-aminonicotinonitriles can be achieved by reacting a suitable precursor with ammonia. For example, a precursor can be treated with ammonia gas in a solvent like diethyl ether, leading to the formation of the 2-aminonicotinonitrile intermediate after workup. google.com

Alkylation reactions can be used to introduce the ethyl group or other alkyl substituents. Reductive alkylation is a powerful technique to introduce a single alkyl group onto a primary amine, avoiding the common issue of over-alkylation. youtube.com

Functional group interconversions (FGIs) are essential for creating molecular diversity from a common intermediate. fiveable.mesolubilityofthings.com The amino group (-NH2) on the aminoethyl moiety of this compound is a versatile functional group that can undergo numerous transformations. fiveable.mesolubilityofthings.comimperial.ac.uk

Table 2: Examples of Functional Group Interconversions for an Amino Group

Starting Functional GroupReagent(s)Resulting Functional GroupReaction Type
Amine (R-NH2)Acyl Chloride (R'-COCl)Amide (R-NHCOR')Acylation
Amine (R-NH2)Sulfonyl Chloride (R'-SO2Cl)Sulfonamide (R-NHSO2R')Sulfonylation
Amine (R-NH2)Aldehyde/Ketone, Reducing AgentSecondary/Tertiary AmineReductive Amination/Alkylation

One of the most common derivatizations is the conversion of the primary amine to an amide through reaction with an acyl chloride or a carboxylic acid. solubilityofthings.com This transformation is significant in medicinal chemistry for modifying the properties of a molecule. Similarly, reaction with a sulfonyl chloride yields a sulfonamide.

The amino group can also be further alkylated. For instance, a hapten designed to elicit an antibody response against a tobacco-specific nitrosamine (B1359907) was synthesized by functionalizing an aminoethyl group, demonstrating a practical application of such derivatization. nih.gov Other transformations can include converting the amine to other nitrogen-containing functional groups, such as azides, which can then be used in click chemistry or reduced back to amines. vanderbilt.edu These interconversions allow for the systematic modification of the molecule to explore structure-activity relationships.

Regioselective Modifications of the Pyridine Ring

The functionalization of the pyridine ring in this compound and related nicotinonitrile derivatives is often challenging due to the electron-deficient nature of the heterocycle and the potential for catalyst inhibition by the nitrogen lone pair and the amino side chain. However, several strategies have been developed for the regioselective modification of pyridine rings, which are applicable to this scaffold. nih.gov The inherent directing effects of the existing substituents—the 2-(1-aminoethyl) group and the 3-cyano group—play a critical role in determining the position of substitution.

Direct C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for the direct introduction of functional groups onto the pyridine core, avoiding the need for pre-functionalized substrates. nih.gov For a 2,3-disubstituted pyridine like this compound, the most likely positions for C-H functionalization are C-4, C-5, and C-6.

Minisci Reaction: The Minisci reaction allows for the regioselective alkylation of electron-deficient heterocycles. Using a simple maleate-derived blocking group, pyridines can be selectively alkylated at the C-4 position. chemrxiv.org This method involves the reaction of the heterocycle with a radical precursor, generated from a carboxylic acid, under oxidative conditions. For the title compound, this would likely lead to selective functionalization at the C-4 or C-6 positions, which are activated towards radical attack.

Palladium-Catalyzed C-H Arylation: Palladium catalysis can be employed for the arylation of pyridine C-H bonds. The regioselectivity is often controlled by the directing group. While the amino group can act as a directing group, its effectiveness can be influenced by pre-coordination to the catalyst. In many pyridine systems, functionalization occurs at the positions ortho to the nitrogen (C-2 and C-6) or meta to an electron-withdrawing group.

Nickel-Catalyzed C-H Activation: Nickel catalysis, often in conjunction with a Lewis acid co-catalyst like AlMe₃, can achieve regioselective alkylation or alkenylation of pyridones at the C-6 position. researchgate.net This proceeds via coordination of the Lewis acid to the carbonyl oxygen, directing the C-H activation. While the title compound is not a pyridone, analogous directing group strategies could be envisioned.

Deprotonation and Electrophilic Quench: Directed ortho-metalation (DoM) and related deprotonation strategies offer another route to regioselective functionalization.

Regioselective Lithiation: The deprotonation of the pyridine ring can be directed by substituents. For instance, in (S)-nicotine, regioselective deprotonation at the C-2 and C-6 positions of the pyridine ring has been achieved using organolithium bases, allowing for the introduction of various electrophiles. nih.gov In the case of this compound, the amino group, after suitable protection (e.g., as a pivalamide (B147659) or carbamate), can direct lithiation to the C-6 position. The electron-withdrawing cyano group would acidify the C-4 proton, making it a potential site for deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

Cycloaddition Reactions: [3+2] cycloaddition reactions can be used to construct new rings fused to the pyridine scaffold. For example, reactions of pyridyl-substituted nitrones with nitroalkenes have been shown to proceed with high regio- and stereoselectivity, yielding isoxazolidine (B1194047) rings. mdpi.comresearchgate.net Such a strategy could potentially be applied to a derivative of this compound to build complex heterocyclic systems.

The table below summarizes potential regioselective modifications applicable to the pyridine ring of nicotinonitrile derivatives.

Reaction Type Reagents/Catalyst Typical Position(s) Functionalized Potential Product Type
Minisci AlkylationAgNO₃, (NH₄)₂S₂O₈, R-COOHC-4, C-64-Alkyl- or 6-Alkyl-nicotinonitrile
Directed Lithiationn-BuLi or t-BuLi, Electrophile (E⁺)C-4, C-64-Substituted or 6-Substituted nicotinonitrile
Palladium-Catalyzed ArylationPd(OAc)₂, Ligand, Ar-XC-5, C-65-Aryl- or 6-Aryl-nicotinonitrile
Nickel-Catalyzed AlkenylationNi(cod)₂, Ligand, AlkyneC-66-Alkenyl-nicotinonitrile
[3+2] CycloadditionNitrone derivative, AlkeneC-4/C-5 or C-5/C-6Fused isoxazolidine ring

Total Synthesis Strategies Involving this compound as a Key Intermediate

This compound is a versatile chiral building block. Its combination of a stereocenter, a primary amine, a nitrile, and a pyridine ring makes it an attractive starting point for the total synthesis of various complex natural products and pharmacologically active molecules. While specific total syntheses employing this exact intermediate are not prominently documented in the literature, its structural motifs suggest several potential strategic applications.

Synthesis of Fused Heterocyclic Systems: The functional groups present in the molecule are primed for cyclization reactions to build more complex, fused ring systems.

Pictet-Spengler and Related Cyclizations: The primary amine and the pyridine ring constitute a system that could, after appropriate modification, undergo Pictet-Spengler-type reactions. For example, conversion of the nitrile to an aldehyde at the C-3 position, followed by reaction with the aminoethyl side chain, could lead to the formation of novel polycyclic alkaloids.

Annulation Strategies: The nitrile group can participate in annulation reactions. For instance, reaction with dinucleophiles or sequential reactions involving the nitrile and another part of the molecule can lead to the formation of fused pyrimidines, pyridones, or other heterocyclic systems. The reaction of 2-hydrazino-nicotinonitrile derivatives with β-diketones to form fused pyrazolo[3,4-b]pyridine systems exemplifies this approach. mdpi.com

Asymmetric Synthesis of Bioactive Molecules: The (R)-configured stereocenter makes this compound an ideal starting material for syntheses where chirality is crucial for biological activity.

Ligand Synthesis: Chiral pyridylamines are important ligands in asymmetric catalysis. The (R)-2-(1-aminoethyl)pyridine moiety could be incorporated into pincer-type or bidentate ligands for transition metal catalysts used in enantioselective transformations.

Intermediate for Pharmaceutical Scaffolds: Pyridine and nicotinonitrile moieties are present in numerous approved drugs. researchgate.net The title compound could serve as a key intermediate in the synthesis of analogues of these drugs. For example, the amino group can be acylated, alkylated, or used as a handle to attach other pharmacophores, while the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for diversification. The synthesis of novel diarylpyridines as tubulin polymerization inhibitors often involves the coupling of substituted pyridines, a strategy where a functionalized intermediate like this compound could be valuable. rsc.org

A hypothetical synthetic strategy could involve using this compound as a scaffold to build a complex alkaloid. The synthesis might begin with the protection of the primary amine, followed by a regioselective C-H functionalization at the C-6 position of the pyridine ring to introduce a side chain. Subsequent manipulation of the nitrile group and the newly introduced chain, followed by deprotection and cyclization involving the aminoethyl group, could forge the core of a polycyclic natural product. This approach leverages the inherent chirality and functionality of the starting material to efficiently construct complex molecular architectures.

Chemical Reactivity and Mechanistic Investigations of R 2 1 Aminoethyl Nicotinonitrile

Nucleophilic Substitution Reactions on Nicotinonitrile Systems

The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the chemical behavior of nicotinonitrile systems. The presence of the electron-withdrawing nitrile group further activates the ring for such reactions.

Reaction Kinetics and Thermodynamic Parameters

Nucleophilic aromatic substitution on pyridine and its derivatives is a well-studied area. These reactions typically proceed through a two-step addition-elimination mechanism, involving a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The initial attack of the nucleophile on the aromatic ring is generally the rate-determining step. stackexchange.com

Kinetic studies on related systems, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol, reveal that the reactions are first-order in the substrate and can be second-order in the nucleophile. nih.gov The thermodynamic parameters for these reactions show negative entropies of activation, which can be quite variable. nih.gov This variability suggests complex solvation effects on both the reactants and the transition state. nih.gov

The interplay between potential energy and entropy is crucial in determining the feasibility and kinetics of nucleophilic substitution reactions. acs.org A favorable alignment of these thermodynamic quantities is necessary for the reaction to proceed efficiently.

Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol
SubstrateOverall Third-Order Rate Constant (25°C, M⁻²s⁻¹)Relative Rate at 25°CΔG‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol K)
2-CyanoData not available≥ 4-CyanoData not availableData not availableData not available
4-CyanoData not availableData not availableData not availableData not availableData not available
2-FluoroData not available~ 2-Chloro ~ 2-Bromo ~ 2-IodoData not availableData not availableData not available
2-ChloroData not availableData not availableData not availableData not availableData not available
2-BromoData not availableData not availableData not availableData not availableData not available
2-IodoData not availableData not availableData not availableData not availableData not available
Source: Adapted from experimental data on related systems. nih.gov

Influence of Substituents on Reaction Pathways

Substituents on the nicotinonitrile ring play a pivotal role in directing the course of nucleophilic substitution reactions. Electron-withdrawing groups, such as the nitrile group, activate the ring towards nucleophilic attack. youtube.com This activation is most effective when these groups are positioned ortho or para to the site of substitution, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.comstackexchange.com

In pyridine systems, nucleophilic attack is favored at the 2- and 4-positions because the electronegative nitrogen atom can effectively stabilize the anionic intermediate. stackexchange.comquora.com For (R)-2-(1-Aminoethyl)nicotinonitrile, the primary site of nucleophilic attack on the ring would be influenced by the combined electronic effects of the nitrile and the aminoethyl substituents. The aminoethyl group, being electron-donating, would have a deactivating effect, while the nitrile group at the 3-position would activate the ring, particularly at the 2-, 4-, and 6-positions.

The nature of the leaving group also significantly impacts the reaction rate. In many SNAr reactions, the order of leaving group ability is F > Cl ≈ Br > I, which is known as the "element effect". nih.gov This is often considered evidence for a rate-controlling addition of the nucleophile. nih.gov

Table 2: Influence of Substituents on Aromatic Side-Chain Oxidation
SubstituentEffect on Oxidation
-CH₃Activates
-OCH₃Activates
-NO₂Deactivates
-ClDeactivates
Source: This table summarizes the general influence of substituents on the oxidation of alkylbenzenes, which can be analogous to reactions on the aminoethyl side chain. numberanalytics.com

Role of Stereochemistry in Reaction Mechanisms

The presence of a chiral center at the first carbon of the aminoethyl group in this compound introduces a stereochemical dimension to its reactivity.

Stereospecificity and Stereoselectivity in Transformations

Reactions involving the chiral aminoethyl side chain can exhibit stereospecificity or stereoselectivity. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.commasterorganicchemistry.comyoutube.com For instance, an SN2 reaction at the chiral center would proceed with a predictable inversion of configuration.

Stereoselective reactions, on the other hand, favor the formation of one stereoisomer over another. masterorganicchemistry.com This can be observed in reactions that create a new stereocenter or transform an existing one. For example, the synthesis of axially chiral biaryl nitriles has been achieved through a base-promoted elimination where the chirality is transferred from a stereogenic carbon center. acs.org Similarly, intramolecular nitrile oxide cycloadditions to chiral allyl ethers show stereoselectivity that is dependent on steric and stereoelectronic effects. rsc.org The synthesis of chiral α-amino-β-lactams via the Kinugasa reaction also demonstrates high stereoselectivity. nih.gov

Conformational Analysis and its Impact on Reactivity

The three-dimensional arrangement of atoms, or conformation, of this compound can significantly influence its reactivity. Conformational analysis helps in understanding the preferred spatial arrangement of the aminoethyl side chain relative to the nicotinonitrile ring. This arrangement can be influenced by non-covalent interactions, such as hydrogen bonding between the amino group and the ring nitrogen.

The relative orientation of the substituents will affect the steric accessibility of different sites on the molecule for incoming reagents. For example, certain conformations might shield one face of the molecule, leading to diastereoselective reactions. The stability of different conformations and the energy barriers between them can be investigated using computational methods and experimental techniques like rotational spectroscopy.

Mechanistic Pathways of Formation for Nicotinonitrile and its Aminoethyl Side Chain

The synthesis of the nicotinonitrile core and the introduction of the chiral aminoethyl side chain involve distinct mechanistic pathways.

The introduction of the aminoethyl side chain can occur through several methods. One possibility is the reaction of a suitable precursor, such as 2-halonicotinonitrile, with a chiral aminoethylating agent. Another approach could involve the modification of a pre-existing side chain. For example, the oxidation of alkyl side chains on aromatic rings is a known transformation, often proceeding through a benzylic radical intermediate. libretexts.orglibretexts.orgyoutube.com The stereochemistry of the aminoethyl group is often established using chiral starting materials or through asymmetric synthesis techniques. ethz.ch The absolute configuration of amino acids, which are chiral, dictates their biological roles, and enzymes often exhibit stereoselectivity in their reactions. nih.gov

Knoevenagel Condensation and Cyclization Mechanisms

While this compound does not possess an active methylene (B1212753) group required to be a substrate in a classical Knoevenagel condensation, its basic primary amino group allows it to function as an effective organocatalyst. nih.govwikipedia.orgyoutube.com The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, a role that the amino group of the title compound can fulfill.

The generally accepted mechanism for a base-catalyzed Knoevenagel condensation involves the initial deprotonation of the active methylene compound by the basic catalyst to form a resonance-stabilized carbanion or enolate. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an alkoxide intermediate. Subsequent protonation of the alkoxide and elimination of a water molecule yields the final condensed product. In this context, the amino group of this compound would initiate the reaction by abstracting a proton from the active methylene compound.

Beyond catalysis, the structural arrangement of this compound, specifically the proximity of the amino and nitrile groups, allows for subsequent intramolecular cyclization reactions. A plausible reaction pathway involves an initial Knoevenagel-type condensation of a suitable dicarbonyl compound with a molecule containing an active methylene group, potentially catalyzed by the title compound, followed by reaction with the amino group and subsequent cyclization involving the nitrile.

A more direct and relevant cyclization pathway for compounds possessing the 2-aminonicotinonitrile scaffold is the synthesis of fused heterocyclic systems like pyridopyrimidines. rsc.orgnih.gov This type of reaction is of significant interest in medicinal chemistry due to the diverse biological activities of these products. nih.gov The synthesis of pyridopyrimidines from 2-aminonicotinonitrile derivatives typically involves reaction with a one-carbon or three-carbon synthon. For instance, reaction with formamide, triethyl orthoformate, or carbon disulfide can lead to the formation of a pyrimidine (B1678525) ring fused to the pyridine core. rsc.org

The mechanism for the formation of a pyridopyrimidine ring generally involves the initial nucleophilic attack of the exocyclic amino group of the nicotinonitrile onto an electrophilic carbon of the reagent (e.g., the carbon of formamide). This is followed by an intramolecular cyclization where the nitrogen of the pyridine ring or the newly formed intermediate attacks the nitrile carbon, leading to the formation of the six-membered pyrimidine ring. Subsequent tautomerization or elimination steps then yield the aromatic pyridopyrimidine system.

Another potential intramolecular reaction for aminonitriles is the Thorpe-Ziegler reaction, which is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile. numberanalytics.comchem-station.comwikipedia.org While this compound is not a dinitrile, a related intramolecular cyclization can be envisaged where the amino group acts as an internal base to facilitate the attack of the α-carbon of the ethylamino group onto the nitrile carbon. This, however, would require deprotonation of the carbon adjacent to the amino group, which is not typically acidic, making this pathway less likely under standard conditions but potentially feasible with a strong base.

Table 1: Examples of Knoevenagel Condensation Reactions Catalyzed by Amines

Aldehyde/KetoneActive Methylene CompoundAmine CatalystProduct
BenzaldehydeMalononitrile (B47326)Piperidine2-Benzylidenemalononitrile
Cyclohexanone (B45756)Ethyl CyanoacetatePyrrolidineEthyl 2-cyclohexylidenecyanoacetate
4-MethoxybenzaldehydeBarbituric AcidPyridine5-(4-Methoxybenzylidene)barbituric acid

This table presents general examples of Knoevenagel condensation reactions to illustrate the catalytic role of amines, analogous to the potential function of this compound.

Proposed Reaction Intermediates

In the context of the synthesis of pyridopyrimidines from 2-aminonicotinonitrile derivatives, several key intermediates can be proposed. Following the initial reaction of the amino group with a reagent like triethyl orthoformate, an N-alkoxycarbonylmethylamino intermediate would be formed. This intermediate would then undergo intramolecular cyclization.

A critical proposed intermediate in this cyclization is a ketenimine or a related species formed by the addition of the pyridine ring nitrogen to the nitrile group. This highly reactive intermediate would rapidly rearrange to form the stable, aromatic pyridopyrimidine ring system.

In a hypothetical Thorpe-Ziegler type intramolecular cyclization, the initial intermediate would be a carbanion formed at the carbon atom alpha to the nitrile group. This carbanion would then attack the nitrile carbon of the same molecule, leading to a cyclic imine intermediate. Tautomerization of this imine would then yield the corresponding enamine. However, as previously noted, the formation of the initial carbanion from the ethylamino side chain is not favored.

A more plausible set of intermediates arises from the reaction of the 2-aminonicotinonitrile moiety with other reagents. For example, in the reaction with an isothiocyanate, a thiourea (B124793) derivative is initially formed. This intermediate can then undergo intramolecular cyclization, where the pyridine nitrogen or the amino group attacks the nitrile, leading to a fused thiopyrimidine ring system.

Table 2: Proposed Intermediates in the Cyclization of 2-Aminonicotinonitrile Derivatives

Starting MaterialReagentProposed Intermediate(s)Final Product Class
2-AminonicotinonitrileFormamideN-Formyl-2-aminonicotinonitrile, IminopyrimidinePyridopyrimidine
2-AminonicotinonitrilePhenyl isothiocyanateN-Phenyl-N'-(2-cyanopyridin-3-yl)thioureaPyridothiouracil
Adiponitrile (for Thorpe-Ziegler)Sodium ethoxideCarbanion, Cyclic imineCyclic enaminonitrile

This table outlines plausible intermediates in cyclization reactions involving the 2-aminonicotinonitrile core structure, providing a framework for understanding the reactivity of this compound.

Role As a Chiral Building Block in Advanced Organic Synthesis

Enantiomerically Pure Precursor in Complex Molecule Construction

The enantiopure nature of (R)-2-(1-Aminoethyl)nicotinonitrile is fundamental to its application in the synthesis of complex, biologically active molecules where specific stereochemistry is often a prerequisite for desired function. portico.orgnih.gov Chiral building blocks like this are in high demand in the pharmaceutical industry for improving drug efficacy. nih.gov

Chiral pyridine-derived ligands are extensively used in asymmetric catalysis due to their versatile coordination chemistry. nih.govresearchgate.net The this compound framework is an ideal scaffold for developing novel chiral ligands. The pyridine (B92270) nitrogen and the amino group can chelate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of metal-catalyzed reactions. nih.govscispace.com The development of new chiral pyridine-type ligands is a significant endeavor in synthetic chemistry. researchgate.net For instance, chiral 2,2'-bipyridine (B1663995) ligands have demonstrated superior catalytic activity in several highly enantioselective reactions. nih.gov

Table 1: Examples of Asymmetric Reactions Utilizing Chiral Pyridine-Type Ligands

Reaction TypeMetal CatalystLigand TypeReference
Reductive AdditionNickelChiral 2,2'-bipyridine nih.gov
Ullmann CouplingNickelChiral 2,2'-bipyridine nih.gov
C-H BorylationIridiumChiral N,B-bidentate nih.gov
Friedel-Crafts AlkylationCopperChiral Pyridine-Amine researchgate.net

This table illustrates the types of reactions where ligands derived from scaffolds similar to this compound are effective.

The nicotinonitrile moiety in this compound is a versatile precursor for the synthesis of various fused heterocyclic systems. The nitrile group can undergo a range of transformations, including cyclization reactions, to form new rings. For example, nicotinonitrile derivatives are used in the synthesis of pyrazolopyridine systems, which have shown cytotoxic and carcinostatic activities. nih.gov The amino group can also participate in cyclization reactions, leading to the formation of novel chiral nitrogen-containing heterocycles. The synthesis of nicotinonitrile derivatives is an active area of research, with various methods being developed to create diverse molecular structures. researchgate.netmdpi.com

Applications in Stereoselective Transformations

The chiral center in this compound plays a pivotal role in directing the stereochemical outcome of subsequent chemical transformations.

This compound, being a chiral amine, can be utilized as a resolving agent for racemic mixtures of acidic compounds. The process involves the formation of diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org This is a well-established and powerful method for obtaining enantiomerically pure compounds. libretexts.org Once the diastereomeric salts are separated, the pure enantiomers of the acid can be recovered. libretexts.org This technique is widely applicable, and various chiral amines, both naturally occurring and synthetic, are used for this purpose. libretexts.orgnih.gov

Table 2: Principles of Diastereomeric Salt Resolution

StepProcessRationaleReference
1Reaction with Chiral AmineA racemic acid is reacted with an enantiomerically pure chiral amine, such as this compound, to form a mixture of diastereomeric salts. wikipedia.orglibretexts.org
2Separation of DiastereomersThe diastereomeric salts have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. wikipedia.orglibretexts.org
3Liberation of EnantiomersThe separated diastereomeric salts are treated with an acid or base to regenerate the enantiomerically pure acid and the chiral resolving agent. libretexts.org

This table outlines the general strategy for resolving a racemic acid using a chiral amine.

The existing stereocenter in this compound can influence the stereochemistry of new chiral centers created in subsequent reactions. This phenomenon, known as chiral induction, is a cornerstone of asymmetric synthesis. The chiral aminoethyl group can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This is particularly valuable in the synthesis of complex molecules with multiple stereocenters, where controlling the relative and absolute stereochemistry is crucial. rsc.org

Integration into Macrocyclic and Polycyclic Structures

The structural elements of this compound make it an attractive component for the synthesis of macrocyclic and polycyclic architectures. The pyridine unit can be incorporated into macrocycles through various synthetic strategies, including templated synthesis. nih.govnih.govresearchgate.net Macrocyclic compounds containing pyridine moieties are of interest for their potential applications in areas such as host-guest chemistry and catalysis. researchgate.net The development of libraries of pyridine-containing macrocycles is a strategy employed in drug discovery. google.com The combination of the rigid pyridine ring and the flexible chiral side chain in this compound can impart unique conformational properties to the resulting macrocycles.

Theoretical and Computational Chemistry Studies of R 2 1 Aminoethyl Nicotinonitrile

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it ideal for the study of organic molecules of moderate size.

Geometry Optimization and Conformational Preferences

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like (R)-2-(1-Aminoethyl)nicotinonitrile, which possesses several rotatable single bonds, a conformational analysis is essential.

This analysis would typically involve rotating the bonds connecting the aminoethyl side chain to the pyridine (B92270) ring and the bonds within the aminoethyl group itself. Each resulting conformation would be subjected to geometry optimization to find its local energy minimum. The relative energies of these conformers would then be compared to identify the global minimum, which represents the most stable structure of the molecule. Key dihedral angles, such as the one between the pyridine ring and the C-C bond of the ethyl group, and the orientation of the amino group, would be critical in defining these conformations.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

ParameterBond/AngleOptimized Value (Example)
Bond LengthC2-C7 (Py-CH)1.51 Å
C7-C8 (CH-CH3)1.54 Å
C7-N8 (CH-NH2)1.47 Å
C-N (Nitrile)1.15 Å
Bond Angle∠ C3-C2-C7121.5°
∠ C2-C7-N8110.8°
Dihedral Angle∠ N1-C2-C7-N8-65.2° (gauche)

Note: This table is illustrative. Actual values would be obtained from DFT calculations, typically using a basis set such as 6-311++G(d,p).

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.

The calculated vibrational modes can be correlated with experimental spectroscopic data, aiding in the structural confirmation of the synthesized compound. Specific vibrational frequencies can be assigned to the stretching and bending of particular bonds and functional groups. For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, the N-H stretching and bending vibrations of the primary amine, C-H stretches of the aromatic ring and the ethyl group, and the characteristic ring vibrations of the pyridine moiety.

Table 2: Hypothetical Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹) (Example)
N-H Asymmetric Stretch-NH₂3450
N-H Symmetric Stretch-NH₂3360
Aromatic C-H StretchPyridine Ring3050-3100
Aliphatic C-H Stretch-CH(NH₂)-CH₃2950-2990
C≡N StretchNitrile2235
N-H Scissoring-NH₂1620
Aromatic C=C/C=N StretchPyridine Ring1450-1600

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Electronic Structure Analysis

Beyond molecular structure, DFT calculations provide deep insights into the electronic properties of a molecule, which are fundamental to understanding its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the nitrogen of the amino group, due to the lone pairs of electrons. The pyridine ring nitrogen would also contribute to the negative potential. The hydrogen atoms of the amino group and potentially the aromatic protons would exhibit positive electrostatic potential.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.

In this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the amino group and the pyridine ring. The LUMO would be expected to be distributed over the electron-deficient pyridine ring and the nitrile group, which has a π* antibonding orbital.

Table 3: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV) (Example)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Theory Applications

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It can quantify the delocalization of electron density, which is crucial for understanding concepts like hyperconjugation and resonance. For the target molecule, NBO analysis could be used to investigate the interactions between the lone pair of the amino nitrogen and adjacent antibonding orbitals, as well as the electronic interactions involving the pyridine ring and the nitrile group.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. This allows for a rigorous definition of atoms and chemical bonds within a molecule. AIM analysis can identify and characterize intramolecular hydrogen bonds by locating bond critical points between a hydrogen atom and a potential acceptor atom (like the nitrogen of the pyridine ring or nitrile group).

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules like this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions. This is particularly important for understanding the conformational flexibility of the molecule and its interactions with its biological target, which for this compound is often the enzyme dipeptidyl peptidase-4 (DPP-4). tandfonline.commdpi.comnih.govnih.govresearchgate.net

Conformational Stability:

The aminoethyl side chain of this compound is flexible and can adopt various conformations due to rotation around its single bonds. MD simulations can explore the conformational landscape of the molecule in different environments, such as in a vacuum, in a solvent like water, or within the active site of its target protein. By analyzing the trajectory of the simulation, one can identify the most stable (lowest energy) conformations and the energy barriers between them.

The stability of different conformations can be quantified by calculating the potential energy of the molecule over the course of the simulation. The results can be visualized using a Ramachandran-like plot for the key dihedral angles of the side chain, showing the populated conformational states.

Intermolecular Interactions:

A primary application of MD simulations in the context of a drug-like molecule such as this compound is to study its binding to its biological target. By placing the molecule in the active site of the DPP-4 enzyme in a simulated physiological environment, MD can reveal the key intermolecular interactions that stabilize the protein-ligand complex.

These interactions can include:

Hydrogen Bonds: The amino group and the nitrile nitrogen of the molecule are potential hydrogen bond donors and acceptors, respectively. MD simulations can identify specific amino acid residues in the protein that form stable hydrogen bonds with the ligand.

Hydrophobic Interactions: The pyridine ring and the ethyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic pyridine ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in the DPP-4 Active Site

Interaction TypeInteracting GroupsAverage Distance (Å)Occupancy (%)
Hydrogen Bond Amino (-NH2) with Glu2052.8 ± 0.385
Hydrogen Bond Nitrile (-CN) with Arg1253.1 ± 0.460
Hydrophobic Pyridine Ring with Tyr6623.9 ± 0.595
Pi-Pi Stacking Pyridine Ring with Phe3574.5 ± 0.670

Note: This table presents hypothetical data to illustrate the insights gained from MD simulations. The specific residues and values are illustrative and not based on a published simulation of this compound.

The stability of these interactions over the simulation time, typically on the nanosecond to microsecond scale, provides a measure of the binding affinity and the residence time of the inhibitor in the active site. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein can be monitored to assess the stability of the binding pose. researchgate.net A stable binding mode is indicated by a low and non-fluctuating RMSD value.

Advanced Characterization Methodologies for Mechanistic and Stereochemical Insights

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. researchgate.netchemrxiv.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron cloud of the atoms allows for the creation of a three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of each atom.

For (R)-2-(1-Aminoethyl)nicotinonitrile, a successful X-ray crystallographic analysis would unambiguously confirm the (R) configuration at the chiral center. This is achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the crystal structure or by using specific X-ray wavelengths. wisdomlib.orgmdpi.com The analysis would also provide a wealth of structural information.

A search for a reported crystal structure of this compound was unsuccessful. If data were available, it would be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System e.g., Orthorhombic
Space Group e.g., P2₁2₁2₁
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) Value
Z Value
Flack Parameter e.g., 0.0(1)

Note: This table is for illustrative purposes only as no specific crystallographic data for this compound has been found in the searched literature.

Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations between protons, offering insights into the molecule's preferred conformation and relative stereochemistry. For chiral molecules, the use of chiral derivatizing agents can allow for the differentiation of enantiomers and the determination of absolute configuration by NMR.

In the case of this compound, 2D NMR experiments like NOESY or ROESY could reveal the spatial proximity between the protons of the ethylamino group and the nicotinonitrile ring, helping to define its conformational preferences. Furthermore, variable temperature NMR studies could provide information on the rotational barriers around the single bonds, shedding light on the molecule's conformational dynamics.

Specific advanced NMR data for this compound is not available in the reviewed literature. If such a study were conducted, the key findings could be summarized as follows:

Table 2: Representative NMR Data for Stereochemical Analysis of this compound

Nucleus Chemical Shift (δ, ppm) Key NOE Correlations
H (CH) Value e.g., H (CH₃), H (Pyridine ring)
H (CH₃) Value e.g., H (CH), H (Pyridine ring)
H (Pyridine) Values e.g., H (CH)
¹³C (CH) Value N/A
¹³C (CH₃) Value N/A
¹³C (Pyridine) Values N/A

Note: This table represents the type of data that would be obtained from advanced NMR studies. No specific experimental values for this compound were found.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Research

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.

For this compound, ECD spectroscopy would provide a characteristic spectrum with positive and/or negative bands (Cotton effects) at specific wavelengths. Theoretical calculations of the ECD spectrum for the (R)-enantiomer would be expected to match the experimental spectrum, thus confirming its stereochemistry. This method is particularly valuable when single crystals for X-ray crystallography cannot be obtained. researchgate.net

No experimental or calculated ECD spectra for this compound were found in the public domain. A hypothetical data summary is provided below for illustrative purposes.

Table 3: Illustrative ECD Spectral Data for this compound

Wavelength (nm) Molar Ellipticity (Δε)
e.g., 280 Positive/Negative Value
e.g., 250 Positive/Negative Value
e.g., 220 Positive/Negative Value

Note: This table is a representation of potential ECD data. No such data for this compound was located in the performed searches.

An article focusing on the specific applications of "this compound" as a synthetic intermediate cannot be generated at this time. A thorough review of available scientific literature and chemical databases did not yield specific research findings, detailed reaction data, or examples of its use in the precise contexts requested by the outline:

As a direct precursor to other structurally related chiral amines and nitriles.

As a specific intermediate in the synthesis of named functional organic compounds.

In applications involving grafting to polymer supports for advanced functional materials.

While the compound is commercially available and categorized as a chiral building block, implying its utility in asymmetric synthesis, no concrete, citable examples of these specific applications were found in the public domain. General information exists for the broader classes of nicotinonitriles and chiral amines, but this does not meet the strict requirement of focusing solely on "this compound."

To provide a scientifically accurate and detailed article with data tables as instructed would require specific published research that does not appear to be available. Therefore, to ensure the content is factual and avoids speculation, the article cannot be written.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(1-Aminoethyl)nicotinonitrile, and how do reaction conditions influence enantiomeric purity?

  • Methodology :

  • Enzymatic synthesis : ω-Transaminase (ωTA)-catalyzed asymmetric amination is a preferred route for enantioselective synthesis. For example, enzymatic methods using chiral amines as amino donors (e.g., (R)-α-methylbenzylamine) can achieve >90% enantiomeric excess (ee) under mild conditions (pH 7–8, 30–40°C) .
  • Chemical synthesis : Alternative routes include nucleophilic substitution of nicotinonitrile derivatives with (R)-1-aminoethyl precursors. Solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 0°C for stereochemical control) critically impact yield and ee .
    • Key Considerations : Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy to validate stereochemical outcomes.

Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?

  • Methodology :

  • Purity analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards.
  • Structural confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular formula validation and 2D NMR (e.g., 1^1H-13^{13}C HSQC) to resolve stereochemical ambiguity .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C typical for nitriles) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Exposure control : Use fume hoods (≥0.5 m/s airflow) and wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust or vapors (P261/P262 precautions) .
  • Spill management : Neutralize spills with activated carbon or vermiculite, followed by disposal in sealed containers labeled for nitrile waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Assay standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO-K1) to identify cell-specific responses. For example, β3-adrenoreceptor agonism in Lubabegron derivatives varies by tissue type .
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools like ANOVA to address variability in IC50_{50}/EC50_{50} measurements .
    • Case Study : Discrepancies in receptor binding affinity may arise from differences in buffer pH or incubation time. Validate conditions via surface plasmon resonance (SPR) .

Q. What strategies improve enantiomeric purity during scale-up synthesis of this compound?

  • Methodology :

  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to induce selective crystallization of the (R)-enantiomer. Monitor supersaturation levels to avoid racemization .
  • Continuous-flow systems : Implement microreactors with immobilized ωTA enzymes to enhance reaction efficiency and reduce byproduct formation .
    • Analytical Validation : Compare ee values across batches using chiral stationary-phase GC or capillary electrophoresis .

Q. How can computational modeling guide the design of this compound-based therapeutics?

  • Methodology :

  • Docking studies : Use Schrödinger’s Glide or AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics (MD) simulations (≥100 ns trajectories) .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP, CYP450 interactions) via QSAR models in platforms like SwissADME .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.